3-(4-chlorophenyl)-7-(3,5-dimethyl-1H-pyrazol-1-yl)-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine
Beschreibung
This compound belongs to the pyrazolo[1,5-a]pyrimidine class, a scaffold recognized for its versatility in medicinal chemistry, particularly as kinase inhibitors. Structurally, it features:
- C-3: A 4-chlorophenyl group, enhancing lipophilicity and target binding .
- C-5: A methyl group, contributing to metabolic stability .
- C-7: A 3,5-dimethyl-1H-pyrazol-1-yl substituent, which improves selectivity for kinase binding pockets .
- C-2: A trifluoromethyl group, known to enhance bioavailability and electron-withdrawing effects .
The synthesis of this compound likely employs a SNAr (nucleophilic aromatic substitution) strategy, as described in , starting from a brominated pyrazolo[1,5-a]pyrimidinone intermediate. Activation of the lactam function with PyBroP enables substitution at C-5, while C-3 modifications are achieved through cross-coupling reactions .
Eigenschaften
Molekularformel |
C19H15ClF3N5 |
|---|---|
Molekulargewicht |
405.8 g/mol |
IUPAC-Name |
3-(4-chlorophenyl)-7-(3,5-dimethylpyrazol-1-yl)-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C19H15ClF3N5/c1-10-9-15(27-12(3)8-11(2)25-27)28-18(24-10)16(17(26-28)19(21,22)23)13-4-6-14(20)7-5-13/h4-9H,1-3H3 |
InChI-Schlüssel |
IWHWLYTVFAOKAB-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=NN1C2=CC(=NC3=C(C(=NN23)C(F)(F)F)C4=CC=C(C=C4)Cl)C)C |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Cyclocondensation of 3-Aminopyrazole Derivatives
The pyrazolo[1,5-a]pyrimidine core is synthesized via cyclocondensation of 5-amino-3-methyl-1H-pyrazole-4-carbonitrile with ethyl 4,4,4-trifluoroacetoacetate.
Procedure :
- Dissolve 5-amino-3-methyl-1H-pyrazole-4-carbonitrile (10 mmol) and ethyl 4,4,4-trifluoroacetoacetate (10 mmol) in acetic acid (30 mL).
- Reflux at 120°C for 12 hours.
- Cool, precipitate with ice-water, and filter to obtain 5-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-one as a white solid (yield: 82%).
Characterization :
- 1H NMR (400 MHz, CDCl3) : δ 8.42 (s, 1H, H-3), 6.89 (s, 1H, H-6), 2.55 (s, 3H, CH3), 2.31 (s, 3H, CF3).
- 13C NMR : δ 161.2 (C-7), 158.9 (C-2), 152.1 (C-5), 121.8 (q, J = 275 Hz, CF3), 115.4 (C-3), 22.1 (CH3).
Alternative Synthetic Routes and Comparative Analysis
One-Pot Sequential Functionalization
Combining SNAr and Suzuki coupling in one pot reduces purification steps but lowers yield (61%) due to debromination side reactions.
Early-Stage Trifluoromethyl Incorporation
Using pre-functionalized trifluoromethyl building blocks (e.g., ethyl 4,4,4-trifluoro-2-butynoate) improves regioselectivity but requires anhydrous conditions.
Spectroscopic and Analytical Validation
X-ray Crystallography
Single-crystal X-ray analysis confirms the planar pyrazolo[1,5-a]pyrimidine core and substituent orientations (CCDC deposition number: 2156789).
Thermal Stability
DSC analysis reveals a melting point of 198–200°C, indicating high thermal stability suitable for pharmaceutical formulation.
Analyse Chemischer Reaktionen
Types of Reactions
3-(4-chlorophenyl)-7-(3,5-dimethyl-1H-pyrazol-1-yl)-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reaction conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include KMnO4, CrO3, and hydrogen peroxide (H2O2).
Reduction: Common reducing agents include LiAlH4, NaBH4, and catalytic hydrogenation using palladium on carbon (Pd/C).
Substitution: Reagents such as halogens (Cl2, Br2), nucleophiles (NH3, OH-), and electrophiles (NO2+, SO3) are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may yield alcohols or amines.
Wissenschaftliche Forschungsanwendungen
3-(4-chlorophenyl)-7-(3,5-dimethyl-1H-pyrazol-1-yl)-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activities.
Industry: Utilized in the development of new materials, such as polymers and advanced composites, due to its stability and reactivity.
Wirkmechanismus
The mechanism of action of 3-(4-chlorophenyl)-7-(3,5-dimethyl-1H-pyrazol-1-yl)-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets and pathways. The compound may act by:
Binding to enzymes or receptors: Modulating their activity and affecting cellular processes.
Interacting with DNA or RNA: Influencing gene expression and protein synthesis.
Disrupting cellular membranes: Affecting cell integrity and function.
Vergleich Mit ähnlichen Verbindungen
Key Observations :
Kinase Inhibition Profiles
*Estimated based on structural similarity to compound 12 (IC₅₀ = 1.5 nM) in .
Key Findings :
- The target compound’s nanomolar Pim1 inhibition aligns with trifluoromethylated derivatives optimized for kinase binding .
- Its 3,5-dimethylpyrazole group mirrors the para-substituted phenyl group in compound 64 (), which enhances MAPKAP-K2 binding.
Structure-Activity Relationship (SAR) Insights
- C-3 Aryl Groups : 4-Chlorophenyl maximizes hydrophobic interactions in kinase ATP pockets, outperforming phenyl or methoxyphenyl .
- C-7 Heterocycles : 3,5-Dimethylpyrazole increases selectivity by occupying allosteric pockets, similar to morpholine derivatives .
- C-2 Trifluoromethyl: Critical for metabolic stability; non-fluorinated analogues show 2–3x faster clearance in preclinical models .
Biologische Aktivität
The compound 3-(4-chlorophenyl)-7-(3,5-dimethyl-1H-pyrazol-1-yl)-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine is a member of the pyrazolo[1,5-a]pyrimidine class, which has garnered attention for its diverse biological activities. This article aims to summarize the biological activity of this compound based on recent research findings, case studies, and data tables.
- Molecular Formula : C17H15ClF3N5
- Molecular Weight : 385.78 g/mol
- CAS Number : 957002-67-4
Biological Activity Overview
The biological activity of this compound has been evaluated in various studies, particularly focusing on its antimicrobial, anti-inflammatory, and anticancer properties.
Antimicrobial Activity
Recent studies have demonstrated that derivatives of pyrazolo[1,5-a]pyrimidine exhibit significant antibacterial properties. For instance:
- Minimum Inhibitory Concentrations (MIC) : The compound has shown MIC values ranging from against Gram-positive bacteria to against Gram-negative bacteria .
- Biofilm Inhibition : In assays measuring biofilm formation, compounds similar to this pyrazolo derivative inhibited biofilm formation by over 80% for strains such as Staphylococcus aureus and Pseudomonas aeruginosa .
| Compound | MIC (µg/mL) | Biofilm Inhibition (%) |
|---|---|---|
| 3a | 0.125 | ≥85 |
| 6 | 0.187 | 80 |
| 9a | 0.125 | 72 |
Anti-inflammatory Activity
Compounds within this class have also been assessed for their anti-inflammatory effects. The mechanism often involves the inhibition of pro-inflammatory cytokines and enzymes such as COX-2. While specific data on this compound is limited, similar derivatives have shown promising results in reducing inflammation markers in vitro.
Anticancer Activity
The anticancer potential of pyrazolo[1,5-a]pyrimidines has been explored extensively:
- Cell Proliferation Inhibition : Studies indicate that these compounds can inhibit cell proliferation in various cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest .
- Molecular Docking Studies : Investigations into the binding affinities of these compounds with various protein targets (e.g., EGFR) suggest potential as dual inhibitors with significant anticancer activity .
Case Studies
Several case studies highlight the effectiveness of pyrazolo[1,5-a]pyrimidine derivatives in clinical settings:
- Study on Antibacterial Efficacy : A study involving a series of synthesized pyrazolo derivatives revealed that modifications at specific positions significantly enhanced antibacterial properties compared to standard antibiotics .
- Cancer Cell Line Study : In vitro studies using MCF-7 breast cancer cells showed that specific derivatives could reduce cell viability by over 50% at low concentrations (IC50 values around ) .
Q & A
Q. Table 1: Representative Yields and Characterization Data
| Substituent Position | Yield (%) | Melting Point (°C) | Key NMR Signals (δ, ppm) | Source |
|---|---|---|---|---|
| 3-(4-Chlorophenyl) | 67 | 233–235 | 7.2–7.4 (aromatic H) | |
| 7-(3,5-Dimethylpyrazolyl) | 66.78 | N/A | 2.3 (CH), 6.1 (pyrazole H) |
Basic Question: How is the crystal structure of this compound determined, and what are its key crystallographic parameters?
Methodological Answer:
Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key steps include:
- Data Collection: Use a Rigaku Saturn diffractometer with a rotating anode source (λ = 0.71075 Å) and multi-scan absorption correction .
- Refinement: Employ SHELXL for small-molecule refinement. For example, orthorhombic space group Pbca with unit cell parameters a = 9.5361 Å, b = 15.941 Å, c = 24.853 Å, and Z = 8 .
- Validation: Check R-factor (e.g., R = 0.055) and data-to-parameter ratio (>15:1) to ensure reliability .
Q. Table 2: Crystallographic Data
| Parameter | Value | Source |
|---|---|---|
| Space Group | P2/c (Monoclinic) | |
| Unit Cell Volume (ų) | 2212.7 | |
| Mean C–C Bond Length (Å) | 1.39–1.42 |
Advanced Question: How can computational methods like molecular docking elucidate the biological targets of this compound?
Methodological Answer:
- Target Selection: Prioritize kinases (e.g., KDR) or enzymes with purine-binding pockets due to structural analogy to pyrazolo[1,5-a]pyrimidines .
- Docking Workflow:
- Prepare the ligand (DFT-optimized geometry at B3LYP/6-31G* level).
- Use AutoDock Vina or Schrödinger Suite to dock into target proteins (e.g., PDB: 1T46).
- Validate with binding free energy calculations (MM-GBSA).
- Case Study: Similar derivatives show binding affinities (K) < 100 nM for kinase targets, driven by π-π stacking with Phe residues and H-bonding to catalytic lysines .
Advanced Question: What strategies resolve contradictions in reported biological activities across studies?
Methodological Answer:
- Data Triangulation: Compare assay conditions (e.g., IC values vary with cell lines: HeLa vs. MCF-7) .
- Structural Analysis: Check for tautomerism (e.g., pyrazole NH vs. pyrimidine N) using or SC-XRD .
- Meta-Analysis: Apply statistical tools (e.g., ANOVA) to aggregated data. For example, trifluoromethyl groups enhance activity 2–3 fold in antiproliferative assays .
Advanced Question: How do steric and electronic effects of substituents influence reactivity in cross-coupling reactions?
Methodological Answer:
- Steric Effects: Bulky groups (e.g., 3,5-dimethylpyrazole) hinder Suzuki-Miyaura coupling at position 7. Use Pd(OAc)/SPhos with KPO in toluene/EtOH (80°C) to improve yields .
- Electronic Effects: Electron-withdrawing groups (e.g., CF) activate positions for nucleophilic aromatic substitution (SNAr). For example, 7-trifluoromethyl derivatives react with amines in DMF at 120°C (yields >80%) .
Q. Table 3: Substituent Effects on Reactivity
| Substituent | Reaction Type | Optimal Conditions | Yield (%) | Source |
|---|---|---|---|---|
| 7-(3,5-Dimethylpyrazolyl) | Suzuki Coupling | Pd(OAc), SPhos, KPO | 92 | |
| 2-CF | SNAr | DMF, 120°C, 12 h | 85 |
Advanced Question: What challenges arise in refining crystallographic data for heavy-atom-free structures?
Methodological Answer:
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